molecular formula C21H23N3O2 B11317143 N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide

N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11317143
M. Wt: 349.4 g/mol
InChI Key: BJHZFIWGAPUABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzyl group substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(diethylamino)benzyl chloride with pyridin-2-ylamine in the presence of a base to form the intermediate N-[4-(diethylamino)benzyl]-pyridin-2-ylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be critical components of the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the diethylamino group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a furan ring.

    4-hydroxy-2-quinolones: Different core structure but similar biological activities.

Uniqueness

N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both a diethylamino group and a furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-3-23(4-2)18-12-10-17(11-13-18)16-24(20-9-5-6-14-22-20)21(25)19-8-7-15-26-19/h5-15H,3-4,16H2,1-2H3

InChI Key

BJHZFIWGAPUABU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.